molecular formula C5H11Br2N B1529079 (S)-2-(bromomethyl)pyrrolidine hydrobromide CAS No. 51368-34-4

(S)-2-(bromomethyl)pyrrolidine hydrobromide

Cat. No. B1529079
CAS RN: 51368-34-4
M. Wt: 244.96 g/mol
InChI Key: XBSPZBZXDDWESK-JEDNCBNOSA-N
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Description

“(S)-2-(bromomethyl)pyrrolidine hydrobromide” is a chemical compound with the CAS Number 51368-34-4. It has a molecular weight of 244.96 g/mol . The IUPAC name for this compound is 2-(bromomethyl)pyrrolidine hydrobromide .


Synthesis Analysis

The effective formation of 1-azabicyclo[3.1.0]hexane by treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-BuLi was established . The reaction occurs via a rational reaction pathway via the open chain transition state .


Molecular Structure Analysis

The InChI code for “(S)-2-(bromomethyl)pyrrolidine hydrobromide” is 1S/C5H10BrN.BrH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H . The ChemSpider ID for this compound is 28189382 .


Chemical Reactions Analysis

The reaction of 2-(bromomethyl)pyrrolidine hydrobromide with n-BuLi leads to the formation of 1-azabicyclo[3.1.0]hexane . This reaction occurs via a rational reaction pathway via the open chain transition state .


Physical And Chemical Properties Analysis

“(S)-2-(bromomethyl)pyrrolidine hydrobromide” is stored at ambient temperature . The compound is in powder form .

Scientific Research Applications

  • Synthesis of Hyperbranched Polyelectrolytes : (S)-2-(bromomethyl)pyrrolidine hydrobromide is used in synthesizing hyperbranched polyelectrolytes. Monmoton et al. (2008) demonstrated the use of 3,5-bis(bromomethyl)pyridine hydrobromide, a related compound, in the poly(N-alkylation) process to produce new hyperbranched polyelectrolytes (Monmoton, Lefebvre, & Fradet, 2008).

  • Key Intermediate in Pharmaceutical Synthesis : It is a key intermediate in synthesizing various pharmaceuticals. Guo, Lu, & Wang (2015) reported using 5-methyl-3-(bromomethyl)pyridine hydrobromide, similar to (S)-2-(bromomethyl)pyrrolidine hydrobromide, in the synthesis of rupatadine, indicating its importance in pharmaceutical compound production (Guo, Lu, & Wang, 2015).

  • Formation of 1-azabicyclo[3.1.0]hexane : Hayashi et al. (2009) explored the formation of 1-azabicyclo[3.1.0]hexane through the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-BuLi, indicating its role in producing complex bicyclic structures (Hayashi et al., 2009).

  • Ring Contraction of Piperidines : Tehrani et al. (2000) reported the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines by reaction with boron(III) bromide, showcasing its role in structural transformations of organic compounds (Tehrani et al., 2000).

  • Ring Expansion-Oxidation Protocol : D’hooghe et al. (2008) utilized 2-(bromomethyl)pyrrolidines in an unprecedented ring expansion-oxidation protocol to transform them into piperidin-3-ones, indicating its utility in complex chemical synthesis processes (D’hooghe et al., 2008).

Safety And Hazards

“(S)-2-(bromomethyl)pyrrolidine hydrobromide” is classified as an irritant . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2S)-2-(bromomethyl)pyrrolidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN.BrH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSPZBZXDDWESK-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(bromomethyl)pyrrolidine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(bromomethyl)pyrrolidine hydrobromide
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(S)-2-(bromomethyl)pyrrolidine hydrobromide
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(S)-2-(bromomethyl)pyrrolidine hydrobromide
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(S)-2-(bromomethyl)pyrrolidine hydrobromide
Reactant of Route 5
(S)-2-(bromomethyl)pyrrolidine hydrobromide
Reactant of Route 6
Reactant of Route 6
(S)-2-(bromomethyl)pyrrolidine hydrobromide

Citations

For This Compound
2
Citations
DQ Xu, LP Wang, SP Luo, YF Wang, S Zhang, ZY Xu - 2008 - Wiley Online Library
The direct asymmetric Michael addition of ketones to nitroolefins catalyzed by 2‐[(imidazol‐2‐ylthio)methyl]pyrrolidine, constructed from natural L‐proline and imidazolylthio platforms, …
BT Wang, SP Luo, HD Yue, LP Wang… - … Section E: Structure …, 2007 - scripts.iucr.org
(IUCr) (S)-2-(Pyrrolidinium-2-ylmethyl)isoquinolinium dibromide Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 4 scripts.iucr.org

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